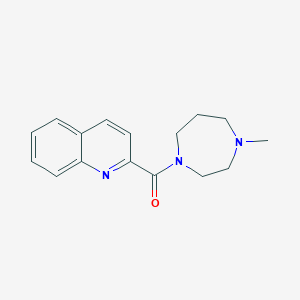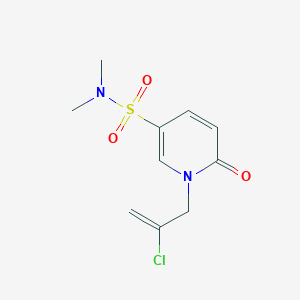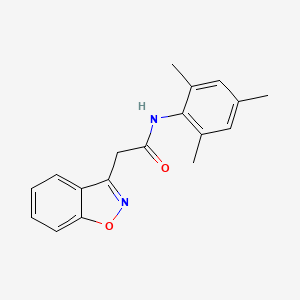
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide, also known as EML 105, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of small molecule inhibitors that target the enzyme dipeptidyl peptidase IV (DPP4), which is involved in regulating cell growth and proliferation.
科学的研究の応用
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic cancer, breast cancer, and lung cancer. In addition, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to enhance the effectiveness of chemotherapy drugs such as gemcitabine and cisplatin.
作用機序
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 targets the enzyme DPP4, which is involved in regulating cell growth and proliferation. By inhibiting DPP4, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in promoting cancer growth and progression.
実験室実験の利点と制限
One advantage of using 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in lab experiments is its specificity for DPP4. This allows researchers to study the effects of DPP4 inhibition on cancer cell growth and proliferation. However, one limitation of using 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 is its potential toxicity. High doses of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 have been shown to cause liver damage in animal studies.
将来の方向性
There are several future directions for research on 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105. One direction is to investigate the potential use of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in combination with other cancer drugs to enhance their effectiveness. Another direction is to study the effects of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 on other types of cancer, such as prostate cancer and ovarian cancer. Finally, researchers could explore the use of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in combination with immunotherapy drugs to enhance the immune response against cancer cells.
合成法
The synthesis of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 involves several steps, starting with the reaction of 2,4-dimethylaniline with ethyl chloroformate to form 2-(2,4-dimethylanilino)ethyl carbamate. This intermediate is then reacted with 3-chloropropanoyl chloride to form 2-(2,4-dimethylanilino)-N-(3-chloropropanoyl)ethyl carbamate. Finally, the product is treated with sodium ethoxide to form 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105.
特性
IUPAC Name |
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-5-15-14(19)17-13(18)11(4)16-12-7-6-9(2)8-10(12)3/h6-8,11,16H,5H2,1-4H3,(H2,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUCMMXXUZUIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)NC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)


